Triparanol

Übersicht

Beschreibung

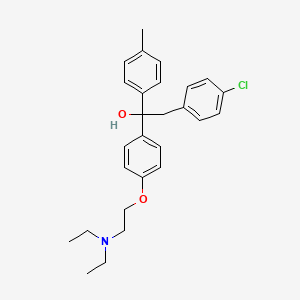

Triparanol, known by its chemical name 2-(4-Chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol, was the first synthetic cholesterol-lowering drug. It was patented in 1959 and introduced in the United States in 1960 . Despite its initial promise, it was withdrawn in 1962 due to severe adverse effects such as nausea, vision loss, and accelerated atherosclerosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triparanol can be synthesized through a multi-step process involving the reaction of 4-chlorobenzophenone with 4-methylbenzyl chloride in the presence of a base to form 1-(4-chlorophenyl)-2-(4-methylphenyl)ethanol. This intermediate is then reacted with 4-(2-diethylaminoethoxy)benzaldehyde under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities that could cause adverse effects .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones.

Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Cholesterol Management

Mechanism of Action

Triparanol inhibits 24-dehydrocholesterol reductase, an enzyme crucial for the final step of cholesterol biosynthesis. This inhibition leads to a reduction in serum cholesterol levels, making it effective for patients with hypercholesterolemia. A study involving 89 subjects demonstrated that this compound significantly reduced serum cholesterol levels by an average of 45 mg/dL, with a maximum effective dose of 250 mg per day .

Clinical Findings

- Study Population : The study included individuals with and without coronary artery disease.

- Results : Out of 89 subjects, 71 experienced a significant decrease in cholesterol levels, ranging from 20 to 110 mg/dL. Additionally, this compound showed potential anti-anginal effects in some patients .

| Study Parameter | Results |

|---|---|

| Number of Subjects | 89 |

| Average Cholesterol Reduction | 45 mg/dL |

| Maximum Dose | 250 mg/day |

| Subjects with Angina | Improvement in 12 out of 28 |

Cancer Therapeutics

Recent studies have identified this compound as a potential therapeutic agent against various cancers. It has been shown to inhibit tumor growth in vitro and in vivo.

In Vitro Studies

this compound has been found to block proliferation and induce apoptosis in several human cancer cell lines, including lung, breast, liver, pancreatic, prostate cancers, and melanoma. The mechanism involves repression of the Hedgehog signaling pathway, which is often deregulated in cancer .

In Vivo Studies

In mouse xenograft models of human lung cancer, this compound effectively impeded tumor growth. This suggests that this compound could be a promising candidate for further development as a cancer therapeutic .

Reproductive Effects

Research has also explored the reproductive implications of this compound. In studies with Sprague-Dawley rats, administration of this compound resulted in impaired conception and prolonged gestation times . These findings highlight potential risks associated with its use during reproductive years.

Side Effects and Toxicity

Despite its applications, this compound is associated with significant adverse effects that led to its withdrawal from clinical use. Common side effects included:

Wirkmechanismus

Triparanol exerts its effects by inhibiting the enzyme 24-dehydrocholesterol reductase, which catalyzes the conversion of desmosterol to cholesterol . This inhibition leads to the accumulation of desmosterol in tissues, which is responsible for the drug’s adverse effects. Unlike statins, which inhibit HMG-CoA reductase, this compound does not affect the rate-limiting step of cholesterol biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Statins: Unlike Triparanol, statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Ethamoxytriphetol (MER-25): A derivative of this compound, used as a nonsteroidal antiestrogen.

Clomifene: A selective estrogen receptor modulator structurally related to this compound.

Uniqueness: this compound’s uniqueness lies in its specific inhibition of 24-dehydrocholesterol reductase, which distinguishes it from other cholesterol-lowering agents like statins. its severe side effects have limited its use and led to its withdrawal from the market .

Biologische Aktivität

Triparanol, also known as MER-29, is a synthetic compound that has garnered interest due to its biological activity, particularly in cholesterol metabolism and cancer treatment. Originally developed as a cholesterol-lowering agent, its effects extend beyond lipid regulation, influencing various biological pathways.

This compound acts primarily by inhibiting the enzyme Δ^24-reductase , which is crucial in the cholesterol biosynthesis pathway. This inhibition leads to an accumulation of desmosterol, a sterol intermediate, which can have various biological implications.

Cholesterol Biosynthesis Inhibition

- Enzyme Targeted : Δ^24-reductase

- Effect : Inhibition results in increased levels of desmosterol and decreased cholesterol synthesis.

2. Effects on Cholesterol Levels

Research indicates that this compound has a modest effect on lowering blood cholesterol levels. In a study involving pullets treated with 50–100 mg of this compound/kg body weight, there was a significant increase in serum sterols, with desmosterol comprising up to 83% of the total sterols observed .

| Treatment Group | Dosage (mg/kg) | Serum Sterols Increase | Percentage of Desmosterol |

|---|---|---|---|

| Pullets | 50-100 | 4-fold | 83% |

3. Anti-Cancer Properties

Recent studies have highlighted the potential anti-cancer properties of this compound. It has been shown to suppress tumor growth in vitro and in vivo by inhibiting the Hedgehog signaling pathway, which is often aberrantly activated in various cancers.

Case Study: Tumor Growth Suppression

- Study Findings : this compound significantly repressed Hedgehog pathway signaling in human cancer cells.

- Model Used : Mouse xenograft models demonstrated reduced tumor growth upon treatment with this compound .

4. Reproductive Effects and Toxicity

This compound has also been evaluated for its reproductive toxicity. In studies involving Sprague-Dawley rats, administration of this compound resulted in impaired conception and prolonged gestation times, indicating potential reproductive hazards associated with its use .

5. Clinical Implications and Historical Context

Historically, this compound was one of the early compounds explored for cholesterol reduction before the advent of statins. Its development was marked by both promise and controversy, particularly concerning its safety profile and efficacy compared to newer agents.

Clinical Studies Overview

- Initial Use : Intended as a cholesterol-lowering agent.

- Efficacy : Modest reduction in cholesterol levels; however, safety concerns limited its clinical use.

- Current Status : Largely replaced by statins and other more effective lipid-lowering therapies.

6. Conclusion

This compound remains an intriguing compound within pharmacological research due to its multifaceted biological activities. While it shows promise in cholesterol modulation and cancer treatment through specific pathways like Hedgehog signaling, its historical context as a therapeutic agent reflects the complexities involved in drug development and safety evaluation.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32ClNO2/c1-4-29(5-2)18-19-31-26-16-12-24(13-17-26)27(30,23-10-6-21(3)7-11-23)20-22-8-14-25(28)15-9-22/h6-17,30H,4-5,18-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHDSBBKRLVLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046507 | |

| Record name | Triparanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-41-1 | |

| Record name | Triparanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triparanol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPARANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triparanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triparanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPARANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63S8C3RXGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.